molecular formula C19H24N2O5 B270533 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B270533
M. Wt: 360.4 g/mol
InChI Key: LDUQCNRRTCPEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid is a complex organic compound that features a quinoline derivative and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinoline Derivative: The quinoline ring can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.

    Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the quinoline derivative with cyclohexanecarboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and esterification steps, as well as the use of automated systems for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to a hydroxyl group or to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce quinoline alcohols.

Scientific Research Applications

2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.

    Cyclohexanecarboxylic Acid Derivatives: Compounds like tranexamic acid and shikimic acid have similar carboxylic acid functionalities.

Uniqueness

What sets 2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]carbamoyl}cyclohexanecarboxylic acid apart is the combination of the quinoline and cyclohexanecarboxylic acid moieties, which can provide unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H24N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h8-9,11,14-15H,2-7,10H2,1H3,(H,20,22)(H,23,24)

InChI Key

LDUQCNRRTCPEGM-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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